![molecular formula C20H19ClN2OS B2362833 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide CAS No. 933017-66-4](/img/structure/B2362833.png)
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide, also known as BIX01294, is a small molecule inhibitor of G9a histone lysine methyltransferase. G9a is an enzyme that catalyzes the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene repression. BIX01294 has been widely used as a tool compound to study the role of G9a in various biological processes.
Mécanisme D'action
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide inhibits G9a by binding to its SET domain, which is responsible for the catalytic activity of the enzyme. The binding of this compound to G9a prevents the methylation of H3K9, leading to the activation of gene expression. The inhibition of G9a by this compound has been shown to induce the expression of genes involved in stem cell differentiation and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of gene expression, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. This compound has also been shown to enhance the differentiation of stem cells into various cell types, including neurons and glial cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for G9a. This compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has limitations. It is a cell-permeable compound that can affect multiple targets in cells, which can complicate the interpretation of experimental results. This compound is also not suitable for long-term studies due to its cytotoxicity.
Orientations Futures
There are several future directions for the use of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide in scientific research. One potential application is in the treatment of cancer. This compound has been shown to inhibit the proliferation and self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Further studies are needed to investigate the potential of this compound as a therapeutic agent for cancer. Another potential application is in the treatment of neurodegenerative diseases. This compound has been shown to promote the differentiation of neural stem cells into neurons and glial cells, which could be used to replace damaged or lost cells in the brain. Further studies are needed to investigate the safety and efficacy of this compound in animal models of neurodegenerative diseases.
Méthodes De Synthèse
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-chlorophenyl isothiocyanate with ethyl 3,5-dimethylbenzoate to form the intermediate, which is then reacted with 2-aminoethyl-1,3-thiazole to yield the final product. The synthesis of this compound has been optimized to achieve high yield and purity.
Applications De Recherche Scientifique
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been extensively used in scientific research to investigate the role of G9a in various biological processes, including cancer, neurodegeneration, and stem cell differentiation. Studies have shown that G9a plays a critical role in the maintenance of cancer stem cells, and inhibition of G9a by this compound can reduce the self-renewal and tumorigenicity of cancer stem cells. This compound has also been shown to promote the differentiation of neural stem cells into neurons and glial cells, suggesting its potential application in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-9-14(2)11-16(10-13)19(24)22-8-7-18-12-25-20(23-18)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUHAUAWYFXRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)
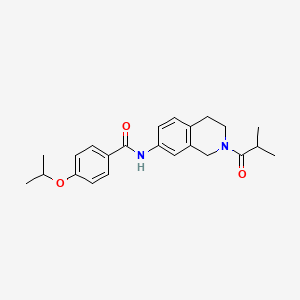
![Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2362762.png)
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

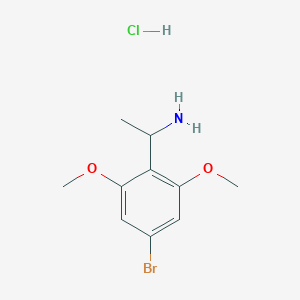
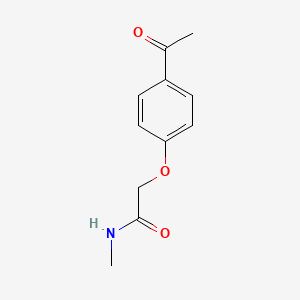
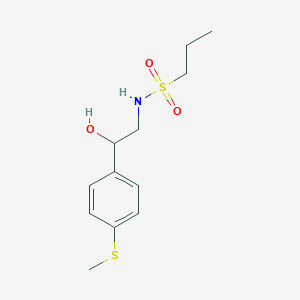
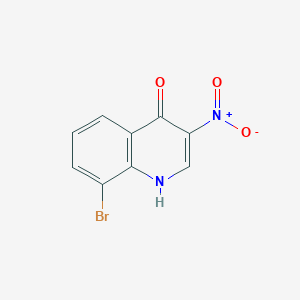
![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)
